Rifamycin B diethylpropylhydrazide
Description
Structure
2D Structure
Properties
CAS No. |
38123-23-8 |
|---|---|
Molecular Formula |
C46H65N3O13 |
Molecular Weight |
868.0 g/mol |
IUPAC Name |
[(9E,19E,21E)-27-[2-[diethylamino(propyl)amino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C46H65N3O13/c1-13-20-49(48(14-2)15-3)34(51)23-59-33-22-31-41(55)36-35(33)37-43(29(9)40(36)54)62-46(11,44(37)56)60-21-19-32(58-12)26(6)42(61-30(10)50)28(8)39(53)27(7)38(52)24(4)17-16-18-25(5)45(57)47-31/h16-19,21-22,24,26-28,32,38-39,42,52-55H,13-15,20,23H2,1-12H3,(H,47,57)/b17-16+,21-19+,25-18+ |
InChI Key |
OPFFQPAPHBUEBG-YNMBUWOKSA-N |
Isomeric SMILES |
CCCN(C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O)N(CC)CC |
Canonical SMILES |
CCCN(C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O)N(CC)CC |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of Rifamycin B and Its Hydrazide Analogues
Biosynthetic Pathways of Rifamycin (B1679328) B
The biosynthesis of Rifamycin B is a remarkable example of microbial metabolic engineering, involving a precise sequence of enzymatic reactions to construct its complex architecture. The process begins with the formation of a unique starter unit, which then undergoes elongation and tailoring to yield the final product.
Aminoshikimate Pathway and 3-Amino-5-hydroxybenzoic Acid (AHBA) Biosynthesis
The journey to Rifamycin B commences with the synthesis of its starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). google.comgoogle.com This critical precursor is not formed through the standard shikimate pathway but via a novel branch known as the aminoshikimate pathway. google.comnih.gov This pathway was first elucidated in the rifamycin-producing organism, Amycolatopsis mediterranei. nih.gov
The biosynthesis of AHBA involves a series of enzymatic steps that parallel the initial stages of the conventional shikimate pathway. google.com Key intermediates in this pathway include 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP), 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ), and 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS). nih.gov The terminal step is the aromatization of aminoDHS to AHBA, a reaction catalyzed by the enzyme AHBA synthase. google.comnih.govresearchgate.net This pyridoxal (B1214274) phosphate-dependent enzyme is encoded by the rifK gene within the rifamycin biosynthetic gene cluster. nih.govgoogle.com Inactivation of the gene for AHBA synthase abolishes rifamycin production, which can be restored by supplementing the culture with AHBA, confirming its essential role as the starter unit. nih.gov
| Enzyme Name | Gene | Function in AHBA Biosynthesis |
| AminoDAHP synthase | rifH | Catalyzes the formation of aminoDAHP |
| AminoDHQ synthase | rifG | Catalyzes the formation of aminoDHQ |
| AminoDHQ dehydratase | rifJ | Catalyzes the dehydration of aminoDHQ |
| AHBA synthase | rifK | Catalyzes the final aromatization step to form AHBA |
| Oxidoreductase | rifL | Involved in the synthesis of the precursor for aminoDAHP formation |
| Phosphatase | rifM | Involved in the synthesis of the precursor for aminoDAHP formation |
| Kinase | rifN | Specifically converts kanosamine into kanosamine 6-phosphate, an intermediate in AHBA formation |
This table summarizes key enzymes and their genetic basis in the biosynthesis of the 3-Amino-5-hydroxybenzoic Acid (AHBA) starter unit.
Polyketide Synthase (PKS) Assembly of the Rifamycin Backbone
Following the synthesis of the AHBA starter unit, the assembly of the characteristic ansa chain of rifamycin is carried out by a Type I polyketide synthase (PKS) system. google.comnih.gov This massive enzymatic complex, encoded by the rifA-rifE genes, sequentially adds acetate (B1210297) and propionate (B1217596) extender units to the AHBA core. nih.govuq.edu.au The rifamycin PKS consists of multiple modules, each responsible for one cycle of chain elongation and modification. The carbon skeleton of Rifamycin B is specifically constructed from two acetate and eight propionate units. google.com
The PKS machinery operates in a processive manner, where the growing polyketide chain is passed from one module to the next. nih.govgoogle.com The process continues until an undecaketide is formed. nih.gov The final step in the PKS assembly line is the release of the completed polyketide chain and its cyclization into a macrocyclic lactam, a reaction catalyzed by the amide synthase RifF. nih.govnih.gov Inactivation of the rifF gene leads to the accumulation of linear polyketide intermediates, providing direct evidence for its role as the chain-terminating and cyclizing enzyme. nih.govgoogle.comnih.gov
Post-Polyketide Synthase Tailoring Modifications in Rifamycin B Biosynthesis
The initial macrocyclic product released from the PKS, proansamycin X, is not the final active compound. nih.govnih.gov It must undergo a series of post-PKS tailoring modifications to be converted into Rifamycin B. nih.govgoogle.com These modifications are catalyzed by a suite of enzymes encoded within the rifamycin biosynthetic gene cluster and are crucial for the compound's biological activity.
One of the early and critical post-PKS modifications is the formation of the naphthoquinone chromophore. Evidence suggests that the initial oxidative cyclization to form a dihydronaphthoquinone structure may occur while the polyketide chain is still attached to the PKS, specifically between the tetraketide and pentaketide (B10854585) stages. nih.govgoogle.com Further modifications include hydroxylations, dehydrogenations, and other enzymatic transformations that decorate the rifamycin scaffold. nih.gov For instance, the conversion of the intermediate rifamycin W to rifamycin B involves a complex series of reactions, including an oxidative cleavage of a double bond in the ansa chain. The conversion of rifamycin SV to rifamycin B involves the action of the transketolase Rif15 and the cytochrome P450 enzyme Rif16, which catalyze unique C-O bond formations and ester-to-ether transformations. nih.gov
Genetic Manipulation and Combinatorial Biosynthesis for Rifamycin Derivative Production
The elucidation of the rifamycin biosynthetic gene cluster has opened avenues for the production of novel rifamycin derivatives through genetic engineering and combinatorial biosynthesis. By manipulating the genes involved in the biosynthesis, particularly the PKS modules and post-PKS tailoring enzymes, it is possible to create structurally altered rifamycins (B7979662). google.com
One strategy involves the substitution of specific domains within the PKS modules. For example, replacing an acyltransferase (AT) domain that normally incorporates a propionate unit with one that incorporates an acetate unit can lead to the production of a desmethyl rifamycin analogue. google.com Such modifications, while challenging due to the complexity of the PKS system, have been successfully implemented in Amycolatopsis mediterranei. google.com Another approach is the inactivation of genes responsible for post-PKS modifications, which can lead to the accumulation of biosynthetic intermediates or shunt products with novel structures. These genetic strategies provide a powerful tool for generating new rifamycin scaffolds that can be further modified by chemical synthesis.
Semisynthetic Strategies for Rifamycin B Derivatization
While biosynthetic methods offer a route to novel rifamycin backbones, semisynthesis remains a cornerstone for generating clinically relevant derivatives. These strategies typically involve chemical modifications of the natural product, Rifamycin B, or its close relatives.
Chemical Modification at the Naphthoquinone Ring of Rifamycin B
The naphthoquinone core of rifamycin is a primary target for semisynthetic modifications, particularly at the C-3 and C-4 positions. nih.govnih.gov These modifications can significantly alter the physicochemical properties and biological activity of the parent molecule. A common strategy for introducing new functionalities at the C-3 position involves the conversion of Rifamycin B into a more reactive intermediate, such as 3-formylrifamycin SV.
The synthesis of hydrazide analogues, such as Rifamycin B diethylpropylhydrazide, follows this general principle. The process typically begins with the conversion of Rifamycin B to Rifamycin S through mild oxidation. Rifamycin S can then be reacted with formaldehyde (B43269) and a secondary amine to introduce a Mannich base at the C-3 position. Subsequent oxidation yields 3-formylrifamycin SV. This aldehyde is a versatile intermediate for the synthesis of a wide array of derivatives.
The formation of the hydrazone linkage occurs through the condensation of the C-3 formyl group of 3-formylrifamycin SV with a suitable hydrazine (B178648) derivative. In the case of this compound, the reacting hydrazine would be a diethylpropylhydrazine, for instance, 1,1-diethyl-2-propylhydrazine. The reaction is typically carried out in an organic solvent, leading to the formation of a stable C=N bond and yielding the final hydrazone product. google.com This approach has been widely used to synthesize a variety of rifamycin hydrazones with diverse substituents, aiming to enhance their therapeutic properties.
| Starting Material | Intermediate | Reagent for Hydrazone Formation | Final Product Class |
| Rifamycin B | 3-Formylrifamycin SV | Hydrazine derivatives (e.g., diethylpropylhydrazine) | 3-(Hydrazonomethyl)-rifamycin SV derivatives |
This table outlines the general semisynthetic pathway for the preparation of rifamycin hydrazone derivatives from Rifamycin B.
Synthesis of Hydrazone Derivatives from Rifamycin SV
The synthesis of hydrazone derivatives of Rifamycin SV is a pivotal process in the chemical modification of this class of antibiotics. This process typically commences with the conversion of Rifamycin S to 3-formylrifamycin SV. This key intermediate, possessing a reactive aldehyde group at the C3 position of the naphthoquinone core, serves as the foundation for the synthesis of a wide array of hydrazone derivatives. google.comnih.gov
The general synthetic route involves the condensation reaction of 3-formylrifamycin SV with a suitable hydrazine derivative in a solvent such as ethanol (B145695) or methanol. nih.gov This reaction is often catalyzed by a small amount of acid. The nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde group on 3-formylrifamycin SV, leading to the formation of a hydrazone linkage (-C=N-NH-). nih.gov
For the specific synthesis of a compound like this compound, one would theoretically react 3-formylrifamycin SV with N,N-diethyl-N'-propylhydrazine. The reaction conditions would likely be similar to those employed for other hydrazone syntheses, involving refluxing in an appropriate solvent. The resulting product would feature the diethylpropylhydrazono moiety at the C3 position of the rifamycin scaffold.
The synthesis of various hydrazone derivatives from 3-formylrifamycin SV has been extensively explored to generate novel rifamycin analogs with potentially improved pharmacological properties. researchgate.net
Table 1: Synthesis of Hydrazone Derivatives from 3-Formylrifamycin SV
| Derivative Name | Reactant with 3-Formylrifamycin SV | Key Reaction Type |
| Rifampicin (B610482) | N-amino-N'-methylpiperazine | Hydrazone formation |
| Generic Hydrazone | Hydrazine | Condensation |
| Generic Substituted Hydrazone | Substituted Hydrazine | Condensation |
Targeted Structural Modifications for Optimized Biological Activity
The primary objective behind the synthesis of rifamycin derivatives, including hydrazones, is the optimization of their biological activity. These modifications aim to enhance potency, broaden the spectrum of activity, overcome bacterial resistance, and improve pharmacokinetic profiles.
Structure-activity relationship (SAR) studies on Rifamycin B amides and hydrazides have revealed that the biological activity is influenced by the physicochemical properties of the substituents. nih.govresearchgate.net For instance, the lipophilicity of the side chain at the C3 position can significantly impact the antibacterial efficacy. A parabolic relationship between the logarithm of the partition coefficient (log P) and antibacterial activity has been observed for a series of Rifamycin B amides, indicating that an optimal lipophilicity exists for maximal activity. nih.gov
In the case of hydrazide derivatives, electronic parameters of the substituents have also been shown to be important correlation factors for biological activity. nih.gov These findings guide medicinal chemists in the rational design of new rifamycin analogs.
One of the most significant challenges in rifamycin therapy is the emergence of bacterial resistance, often mediated by mutations in the bacterial DNA-dependent RNA polymerase, the target of rifamycins. drugs.com Targeted structural modifications are employed to design rifamycins that can effectively inhibit these resistant enzymes. For example, modifications to the ansa chain of the rifamycin molecule have been explored to create derivatives that can overcome resistance mechanisms such as ADP-ribosylation. researchgate.net
The introduction of bulky or conformationally constrained side chains at the C3 position can also influence the interaction of the rifamycin molecule with the RNA polymerase, potentially leading to improved binding affinity and efficacy against both susceptible and resistant bacterial strains. The synthesis of a diverse library of hydrazone derivatives allows for the exploration of a wide range of steric and electronic properties at this position, facilitating the discovery of compounds with optimized biological profiles. nih.govrsc.org
Table 2: Research Findings on Rifamycin Modifications
| Modification Strategy | Target | Desired Outcome |
| C3 Position Hydrazone Synthesis | RNA Polymerase Binding Pocket | Enhanced Potency, Overcoming Resistance |
| Ansa Chain Modification | RNA Polymerase Interaction Site | Overcoming Resistance (e.g., ADP-ribosylation) |
| Lipophilicity Optimization | Cell Penetration and Target Interaction | Improved Antibacterial Activity |
Molecular Mechanisms of Action of Rifamycin Class Compounds
Identification of the Primary Molecular Target: Bacterial DNA-Dependent RNA Polymerase (RNAP)
The primary molecular target of rifamycin (B1679328) class compounds, including Rifamycin B diethylpropylhydrazide, is the bacterial DNA-dependent RNA polymerase (RNAP). nih.govwikipedia.orgnih.gov RNAP is a fundamental enzyme responsible for transcribing genetic information from DNA into RNA, a critical step in gene expression and protein synthesis. nih.govyoutube.com The inhibition of this enzyme effectively halts bacterial growth and leads to cell death. researchgate.net
The identification of RNAP as the target was substantiated by several key findings. Notably, nearly all mutations conferring resistance to rifamycins (B7979662) in bacteria have been mapped to the rpoB gene, which encodes the β subunit of RNAP. nih.govwikipedia.org This genetic evidence strongly indicates that the β subunit is the direct binding site for this class of antibiotics. nih.govresearchgate.net
Detailed Molecular Basis of RNAP Inhibition by Rifamycins
The inhibitory action of rifamycins on bacterial RNAP is a well-studied process involving a specific binding interaction and a distinct mechanical obstruction of the enzyme's function.
Rifamycins bind to a specific, well-defined pocket on the β subunit of the bacterial RNAP. nih.govnih.govresearchgate.net This binding site is situated deep within the DNA/RNA channel of the enzyme, in close proximity—approximately 12 Å away—from the catalytic active site, but not directly at the active center itself. nih.govresearchgate.net The formation of this binding site is a result of interactions between the subunits of the RNAP enzyme. nih.gov
Structural studies, including X-ray crystallography, have provided detailed insights into this interaction. researchgate.netresearchgate.net The rifamycin molecule fits snugly into this pocket, establishing multiple contact points with the amino acid residues of the β subunit. researchgate.net This high-affinity binding is a prerequisite for the potent inhibitory activity of the rifamycin class. nih.gov
The most widely accepted mechanism for RNAP inhibition by rifamycins is the steric occlusion model. wikipedia.orgnih.gov According to this model, the bound rifamycin molecule physically obstructs the path of the elongating RNA transcript. wikipedia.orgresearchgate.net
During the initial phase of transcription, RNAP synthesizes short RNA molecules. As the nascent RNA chain grows, it must pass through the RNA exit channel. The rifamycin molecule, lodged in its binding pocket, acts as a physical barrier, preventing the RNA chain from extending beyond a length of 2-3 nucleotides. nih.govnih.gov This blockage effectively stalls the transcription process at a very early stage. nih.gov If rifamycin binds to the polymerase after the RNA chain has already grown beyond this short length, no inhibition occurs, further supporting the steric hindrance mechanism. wikipedia.org
While the steric occlusion model is the predominant explanation, some studies have proposed an additional allosteric inhibition model, suggesting that rifamycin binding might also induce conformational changes that affect the enzyme's catalytic activity. researchgate.net However, other research has contested this, finding no evidence that rifamycins affect the binding of essential Mg2+ ions at the active site. nih.govresearchgate.net
A key feature of rifamycins' clinical utility is their high selectivity for prokaryotic RNAP over its eukaryotic counterparts. nih.govdrugbank.com The binding affinity of rifamycins for bacterial RNAP is significantly higher—by a factor of at least 100 to 10,000 times—than for mammalian RNAPs. nih.govresearchgate.netdrugbank.com
This selectivity arises from structural differences between prokaryotic and eukaryotic RNA polymerases, particularly in the region that forms the rifamycin-binding pocket. youtube.com The amino acid sequences in this binding site are highly conserved among different bacterial species, explaining the broad-spectrum activity of rifamycins. nih.gov Conversely, the corresponding region in eukaryotic RNAPs has a different structure that does not permit high-affinity binding of the rifamycin molecule. youtube.com This molecular distinction is the basis for the selective toxicity of rifamycins against bacteria, making them effective antibiotics with relatively low toxicity to human cells. cabidigitallibrary.org
Insights into Intracellular Accumulation and Target Access
For an antibiotic to be effective against intracellular pathogens, it must be able to penetrate the host cell membrane and accumulate to a sufficient concentration to inhibit its target. Studies have shown that rifamycins, such as rifampin, can accumulate within host cells, including polymorphonuclear leukocytes (PMNs) and macrophages. asm.orgnih.gov
The uptake of rifampin into PMNs appears to be a passive process, as it is not impeded by metabolic inhibitors. asm.org Once inside the cell, the antibiotic can exert its bactericidal effects on intracellular bacteria. asm.org Interestingly, some studies have noted that while rifampin accumulates to high levels within cells, its intracellular bactericidal activity may not always correlate directly with the level of accumulation, suggesting that other factors within the intracellular environment can influence its efficacy. nih.gov Furthermore, some bacteria may exhibit tolerance to rifampicin (B610482) through mechanisms that involve the upregulation of the rpoB gene, leading to an increased number of target molecules. nih.gov
Structure Activity Relationship Sar Studies of Rifamycin B Hydrazide Derivatives
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Rifamycin (B1679328) B Hydrazides
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical or physical properties of a series of compounds with their biological activities. wikipedia.org For Rifamycin B hydrazides, QSAR studies have been instrumental in understanding the structural requirements for antibacterial potency. nih.gov
Researchers have developed correlation equations for a series of Rifamycin B hydrazides tested against various bacterial systems. nih.gov These equations typically take the form of a linear or non-linear relationship between a measure of antibacterial activity (such as the minimum inhibitory concentration, MIC) and one or more physicochemical parameters of the substituents on the hydrazide moiety. researchgate.net The goal of these methodologies is to predict the biological activity of novel, unsynthesized derivatives and to gain insight into the mechanism of action at a molecular level. wikipedia.org
A notable study in this area developed structure-antibacterial activity correlation equations for a series of 25 hydrazides of Rifamycin B across five different bacterial systems. nih.gov This work laid the foundation for understanding how modifications to the hydrazide side chain influence the antibacterial spectrum and efficacy of these compounds.
Analysis of Correlation Parameters in Hydrazide Equations (e.g., σ*, Es, log P)
The power of QSAR lies in the use of various physicochemical parameters to describe the properties of substituents. In the study of Rifamycin B hydrazides, several key parameters have been evaluated for their correlation with antibacterial activity: nih.gov
Taft's Steric Parameter (Es): This parameter quantifies the steric bulk of a substituent. In the context of Rifamycin B hydrazides, Es is used to probe the spatial requirements of the enzyme's active site where the drug binds.
Taft's Polar Substituent Constant (σ):* This parameter describes the polar electronic effect of a substituent. A significant correlation with σ* suggests that the electronic properties of the hydrazide side chain play a crucial role in the drug-receptor interaction.
Log P (Partition Coefficient): This parameter measures the lipophilicity or hydrophobicity of a compound. It is a critical factor in determining how a drug is absorbed, distributed, metabolized, and excreted (ADME). For antibacterial agents, log P influences the ability of the compound to penetrate the bacterial cell wall and membrane.
A detailed analysis of the correlation equations for Rifamycin B hydrazides revealed that the most important parameter is σ. nih.gov This indicates that the electronic effects of the substituents on the hydrazide side chain are a primary determinant of antibacterial activity. However, it was also noted that a high degree of collinearity exists among the parameters σ, Es, and log P, making it challenging to completely separate their individual contributions. nih.gov
Table 1: Correlation Parameters for a Series of Rifamycin B Hydrazides
| Parameter | Description | Significance in Rifamycin B Hydrazides |
| σ * | Taft's Polar Substituent Constant | The most significant correlation parameter, indicating the importance of electronic effects in antibacterial activity. nih.gov |
| Es | Taft's Steric Parameter | Evaluates the steric bulk of substituents, but its effect is often intertwined with electronic and lipophilic properties. nih.gov |
| log P | Partition Coefficient | Influences the ability of the compound to cross bacterial membranes; its effect can be parabolic. nih.govnih.gov |
Impact of Substituent Effects on the Antibacterial Activity Spectrum of Rifamycin B Hydrazides
The nature of the substituents on the hydrazide moiety of Rifamycin B has a profound impact on the antibacterial activity spectrum. By systematically varying these substituents, researchers can modulate the potency of the compounds against different bacterial species. nih.gov
The finding that σ* is the most critical correlation parameter suggests that electron-withdrawing or electron-donating properties of the substituents directly influence the interaction with the bacterial target, which is the DNA-dependent RNA polymerase. nih.govoup.com For instance, modifications that alter the electronic distribution around the hydrazide linkage could affect the binding affinity of the rifamycin molecule to the enzyme.
While a comprehensive dataset for Rifamycin B diethylpropylhydrazide is not explicitly detailed in the foundational studies, the principles derived from the broader class of hydrazides can be applied. The diethylpropyl group would contribute a specific combination of steric bulk and lipophilicity. Based on the established QSAR models, the electronic influence of this alkyl group (as captured by its σ* value) would be a key determinant of its antibacterial efficacy.
Identification of Essential Structural Requirements for Antimicrobial Efficacy in Rifamycins (B7979662)
The antimicrobial efficacy of rifamycins is contingent upon a set of essential structural features that enable them to bind to and inhibit bacterial RNA polymerase. oup.comnih.gov The core rifamycin structure, with its ansa macrolide bridge spanning a naphthoquinone chromophore, is fundamental to its activity. researchgate.net
Key structural requirements for the antimicrobial efficacy of rifamycins include:
The Ansa Bridge: This macrocyclic chain holds the molecule in a specific conformation that is crucial for binding to the RNA polymerase.
The Naphthoquinone Core: This aromatic system is involved in critical interactions within the binding pocket of the enzyme.
Specific Hydroxyl and Acetoxy Groups: Certain hydroxyl groups on the ansa bridge are essential for hydrogen bonding interactions with the amino acid residues of the RNA polymerase.
The C3 and C4 Substituents: Modifications at these positions on the naphthoquinone ring have a significant impact on activity. The introduction of the hydrazide side chain at the C3 position is a prime example of how derivatization can enhance antibacterial properties.
The binding site for rifamycins is located in a deep cleft on the β-subunit of the bacterial RNA polymerase. nih.gov The molecule effectively blocks the path of the elongating RNA transcript, thereby inhibiting RNA synthesis. researchgate.net The nature of the substituent at the C3 position, such as the diethylpropylhydrazide group, can influence the precise orientation and affinity of the molecule within this binding pocket, ultimately determining its inhibitory potency.
Mechanisms of Bacterial Resistance to Rifamycin Class Antibiotics
Enzymatic Inactivation of Rifamycins (B7979662)
A secondary, yet clinically significant, mechanism of resistance involves the direct enzymatic modification of the rifamycin (B1679328) molecule. Bacteria can produce enzymes that chemically alter the structure of Rifamycin B diethylpropylhydrazide and its congeners, rendering them incapable of binding to their RNAP target.
Rifamycin oxidases are enzymes that catalyze the linearization and inactivation of rifamycins. This process involves the oxidative cleavage of the ansa-bridge, the aliphatic chain characteristic of this antibiotic class. By breaking this chain, the three-dimensional structure essential for binding to RNAP is destroyed, completely nullifying the antibiotic's activity. This mechanism has been identified in various environmental and pathogenic bacteria.
Rifampin phosphotransferases (RPHs) constitute another family of inactivating enzymes. These enzymes transfer a phosphate (B84403) group from ATP to a free hydroxyl group on the rifamycin molecule. This phosphorylation event adds a bulky, negatively charged phosphate group to the antibiotic, which sterically blocks its ability to fit into the binding pocket of the RNAP. This mechanism effectively neutralizes the antibiotic.
More recently discovered enzymatic resistance strategies include glycosylation and ADP-ribosylation. In glycosylation, a glycosyltransferase enzyme attaches a sugar moiety, such as glucose, to a hydroxyl group of the rifamycin.
A particularly potent mechanism observed in some bacteria, including Mycobacterium abscessus, is ADP-ribosylation. nih.gov Enzymes known as ADP-ribosyltransferases (Arr) use nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a donor to transfer an ADP-ribosyl group to the C23-hydroxyl group on the rifamycin's ansa-chain. nih.gov This modification prevents the antibiotic from binding to RNAP and is a primary cause of intrinsic resistance in certain mycobacterial species. nih.govnih.gov Structure-based drug design efforts are currently underway to develop rifamycin analogs with modifications at or near this position to evade this inactivation mechanism. nih.gov
Table 2: Mechanisms of Enzymatic Inactivation of Rifamycins
| Enzyme Class | Mechanism | Chemical Modification | Result |
| Rifamycin Oxidases (Rox) | Oxidation | Cleavage of the ansa-bridge. | Inactivation of the antibiotic. |
| Rifampin Phosphotransferases (RPH) | Phosphorylation | Addition of a phosphate group to a hydroxyl. | Steric hindrance preventing RNAP binding. |
| Glycosyltransferases | Glycosylation | Addition of a sugar moiety to a hydroxyl. | Blockage of antibiotic-target interaction. |
| ADP-Ribosyltransferases (Arr) | ADP-Ribosylation | Addition of an ADP-ribosyl group to the C23-hydroxyl. | Inactivation by preventing RNAP binding. nih.gov |
Efflux Pump Systems and Their Role in Reducing Intracellular Drug Concentration
Efflux pumps are a significant mechanism of bacterial resistance, actively transporting antibiotics out of the cell and reducing the intracellular drug concentration to sub-therapeutic levels. youtube.comoup.com In the context of rifamycin class antibiotics, several efflux pump systems have been implicated in conferring resistance, particularly in mycobacteria.
In Mycobacterium tuberculosis, the causative agent of tuberculosis, efflux pumps are considered a notable mechanism of resistance, complementing the more common resistance-conferring mutations in the rpoB gene. nih.govcapes.gov.br Studies have shown that exposure to rifampicin (B610482), a prominent member of the rifamycin family, can induce the expression of various efflux pump genes. atsjournals.org For instance, the overexpression of efflux pump genes such as Rv0194 and mmpL5 has been observed more frequently in rifampicin-resistant isolates compared to susceptible ones. nih.gov While a direct causative link is still under investigation for some pumps, their increased expression in resistant strains suggests a role in reducing drug susceptibility. nih.gov
The activity of these pumps is not always constitutive; it can be induced by the presence of the antibiotic itself. This induction can lead to a decreased susceptibility to other antibiotics as well, a phenomenon known as cross-resistance. For example, the exposure of rifampicin-resistant M. tuberculosis to rifampicin can decrease susceptibility to ofloxacin (B1677185), a fluoroquinolone antibiotic, by activating efflux pumps. atsjournals.org The use of efflux pump inhibitors, such as verapamil (B1683045) and reserpine, has been shown to restore susceptibility to both rifampicin and ofloxacin in laboratory settings, further highlighting the role of these pumps in resistance. atsjournals.orgresearchgate.net
Research has identified several efflux pumps that may contribute to rifampicin resistance in M. tuberculosis, including Rv2333, DrrB, DrrC, Rv0842, BacA, and EfpA. researchgate.net The inhibition of these pumps has been demonstrated to significantly increase the susceptibility of rifampicin-monoresistant strains to the antibiotic. researchgate.net This indicates that efflux pumps can act in concert with other resistance mechanisms, such as target mutations, to achieve clinically relevant levels of resistance.
**Table 1: Efflux Pumps Implicated in Rifamycin Resistance in *Mycobacterium tuberculosis***
| Efflux Pump Gene | Observed Effect | Reference |
|---|---|---|
| Rv0194 | Induced in a higher percentage of RIF-resistant isolates under RIF stress. | nih.gov |
| mmpL5 | Induced in a higher percentage of RIF-resistant isolates under RIF stress. | nih.gov |
| Rv1250 | Induced in both RIF-resistant and susceptible isolates under RIF stress. | nih.gov |
| mmpL2 | Upregulated in a small percentage of both RIF-resistant and susceptible isolates. | nih.gov |
| Tap-like efflux pump | Induced expression in certain drug-resistant strains of M. tuberculosis by rifampicin. | atsjournals.org |
| Rv2333, DrrB, DrrC, Rv0842, BacA, EfpA | May play a role in RIF resistance in addition to rpoB mutations. | researchgate.net |
Biofilm-Associated Resistance Mechanisms
Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). youtube.comnih.gov This mode of growth provides significant protection against antimicrobial agents, and bacteria within biofilms can be up to 1000 times more resistant to antibiotics than their free-floating, planktonic counterparts. oup.com For the rifamycin class of antibiotics, biofilm formation presents a formidable barrier to effective treatment.
The EPS matrix is a key component of biofilm-mediated resistance. It is a complex mixture of polysaccharides, proteins, lipids, and extracellular DNA (eDNA). nih.govnih.gov This matrix acts as a physical barrier, impeding the penetration of antibiotics into the deeper layers of the biofilm. wikipedia.org The dense, viscous nature of the EPS can slow the diffusion of antimicrobial molecules, preventing them from reaching their cellular targets in sufficient concentrations.
Furthermore, the chemical properties of the EPS can contribute to antibiotic inactivation. The matrix is often negatively charged due to the presence of components like eDNA and certain polysaccharides. wikipedia.org This can lead to the binding of positively charged antibiotics, effectively sequestering them within the matrix and preventing their interaction with bacterial cells. The EPS can also house enzymes that degrade antibiotics. wikipedia.org
In the case of rifamycins, while they are known to have better penetration into some biofilms compared to other antibiotics, the EPS still presents a significant challenge. frontiersin.org The effectiveness of rifampicin, for example, is highly dependent on the age and structure of the biofilm. nih.gov Mature biofilms with a well-developed EPS are more tolerant to treatment.
Quorum sensing (QS) is a system of cell-to-cell communication that allows bacteria to coordinate their behavior in a density-dependent manner. nih.govyoutube.com This process relies on the production, release, and detection of small signaling molecules called autoinducers. nih.gov When the bacterial population reaches a certain density, the concentration of these autoinducers surpasses a threshold, triggering a coordinated change in gene expression across the community. youtube.com
QS plays a pivotal role in the formation and maturation of biofilms. nih.govmdpi.com It regulates the production of EPS components, the development of biofilm architecture, and the expression of virulence factors. ucr.edu By controlling these processes, QS contributes significantly to the antibiotic tolerance of biofilms.
The inhibition of QS has emerged as a promising strategy to combat biofilm-associated infections. nih.govnih.gov By disrupting bacterial communication, quorum-sensing inhibitors (QSIs) can prevent biofilm formation and, in some cases, increase the susceptibility of existing biofilms to conventional antibiotics. mdpi.com When combined with antibiotics, QSIs have shown synergistic effects, leading to enhanced biofilm eradication. mdpi.com
Biofilms are hotspots for horizontal gene transfer (HGT), the process by which bacteria exchange genetic material. nih.govnih.gov The close proximity of cells within the biofilm matrix facilitates the three main mechanisms of HGT:
Conjugation: The transfer of genetic material, often plasmids carrying antibiotic resistance genes, through direct cell-to-cell contact. nih.gov
Transformation: The uptake of naked DNA from the environment, which can include DNA released from lysed cells within the biofilm. nih.gov
Transduction: The transfer of bacterial DNA by bacteriophages (viruses that infect bacteria). nih.gov
The rate of HGT is significantly higher in biofilms compared to planktonic cultures. nih.govnih.gov This accelerated exchange of genetic information allows for the rapid dissemination of antibiotic resistance genes throughout the biofilm community. consensus.app A single resistant mutant that emerges within a biofilm can quickly share its resistance determinants with its neighbors, leading to a population of resistant cells. frontiersin.org This is a critical factor in the development of multidrug-resistant infections associated with biofilms. utah.edu The EPS matrix, while acting as a barrier to antibiotics, can also facilitate HGT by concentrating cells and protecting naked DNA from degradation. frontiersin.org
Biophysical Characterization Techniques for Rifamycin Target Interactions
Spectroscopic Methods for Ligand-Protein Binding and Conformational Analysis
Spectroscopic techniques are invaluable for studying molecular interactions because they can detect changes in the physical properties of molecules, such as their absorption or emission of light, upon binding.
Principle and Application: Proteins contain naturally fluorescent amino acids, primarily tryptophan, whose fluorescence is highly sensitive to its local environment. When a ligand, such as a rifamycin (B1679328) derivative, binds near a tryptophan residue in the target protein (like RNAP), it can cause a change in the fluorescence signal. This change can manifest as quenching (a decrease in intensity) or a shift in the wavelength of maximum emission (λmax). By titrating the protein with the ligand and monitoring these changes, one can determine the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction.
Research Findings: Studies on the interaction between rifampicin (B610482) and E. coli RNA polymerase have effectively used the quenching of the protein's intrinsic fluorescence to characterize the binding. nycu.edu.tw These fluorimetric titrations revealed that rifampicin binds stoichiometrically (in a 1:1 ratio) to both the core RNAP enzyme and the holoenzyme (the enzyme including its σ-subunit) with a very high affinity, showing an apparent dissociation constant (Kd) of approximately 3 x 10⁻⁹ M. nycu.edu.tw Such tight binding underscores the potency of rifamycins (B7979662) as inhibitors. The kinetic data from these studies suggest a two-step mechanism: a rapid initial binding followed by a slower isomerization or conformational change of the drug-enzyme complex. nycu.edu.tw
Table 1: Illustrative Data from Intrinsic Tryptophan Fluorescence Titration
This table demonstrates the expected changes in fluorescence intensity upon titrating RNA polymerase with a rifamycin derivative.
| Rifamycin Conc. (nM) | Fluorescence Intensity (a.u.) | % Quenching |
| 0 | 1000 | 0 |
| 5 | 750 | 25 |
| 10 | 550 | 45 |
| 20 | 300 | 70 |
| 40 | 150 | 85 |
| 80 | 110 | 89 |
| 160 | 105 | 90 |
Principle and Application: FPA is a powerful technique for measuring molecular interactions in solution. researchgate.netnih.gov It relies on the principle that when a fluorescently labeled molecule is excited with polarized light, the polarization of the emitted light depends on how much the molecule tumbles or rotates during the lifetime of its excited state. A small, rapidly tumbling molecule (like a free fluorescent ligand) will depolarize the light significantly, resulting in low anisotropy. When the ligand binds to a large protein like RNAP, its tumbling rate slows dramatically, leading to a significant increase in anisotropy. nih.gov This change can be used to generate a binding curve and calculate the dissociation constant.
Research Findings: While direct FPA studies on Rifamycin B diethylpropylhydrazide are not published, the technique is well-suited for this purpose. A fluorescent derivative of the rifamycin would be synthesized. By measuring the increase in anisotropy as this labeled rifamycin binds to RNAP, researchers can quantify the binding affinity. This method is particularly valuable for high-throughput screening to identify new antibiotic leads. researchgate.net Related assays have been developed to monitor the association of M. tuberculosis RNAP with other molecules, demonstrating the utility of FPA in studying this system. researchgate.net
Table 2: Representative Fluorescence Polarization Anisotropy Binding Data
This table illustrates the expected increase in anisotropy as a fluorescently-labeled rifamycin binds to RNA polymerase.
| RNAP Conc. (nM) | Anisotropy (r) |
| 0 | 0.05 |
| 10 | 0.12 |
| 20 | 0.18 |
| 50 | 0.25 |
| 100 | 0.30 |
| 200 | 0.33 |
| 400 | 0.34 |
Principle and Application: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. In the far-UV region (190-250 nm), it is highly sensitive to the secondary structure of proteins (α-helices, β-sheets, random coils). Changes in the CD spectrum of a protein upon ligand binding can indicate conformational changes. In the near-UV and visible regions, CD can probe the environment of aromatic amino acids and the chirality of a bound ligand. Rifamycins themselves have distinct CD signals due to their chiral structure.
Research Findings: The long-wavelength absorption and CD bands of rifampicin have been used to probe its binding to RNAP. acs.org Changes observed in the CD spectrum upon binding indicate that the antibiotic is situated in a hydrophobic pocket of the enzyme. acs.org This technique can also monitor conformational changes in the enzyme itself. For example, mutations in RNAP that confer resistance to rifampicin are thought to act by changing the conformation of the enzyme, a hypothesis that could be tested using CD spectroscopy. nih.gov
Table 3: Hypothetical Circular Dichroism Data for RNAP-Rifamycin Interaction
This table shows potential changes in the far-UV CD signal of RNAP, indicating a shift in secondary structure upon rifamycin binding.
| Sample | Molar Ellipticity at 222 nm (deg·cm²·dmol⁻¹) |
| RNAP alone | -9,500 |
| RNAP + Rifamycin | -10,200 |
Principle and Application: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. For proteins, the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly sensitive to secondary structure. When a ligand binds, it can perturb the protein's structure, leading to shifts in these bands. It can also reveal information about the ligand itself within the binding site.
Research Findings: While specific FTIR studies on rifamycin-RNAP interactions are not detailed in the provided results, the technique is broadly applicable. Researchers would look for shifts in the amide I band of RNAP upon binding of this compound. A shift to a lower frequency might suggest a decrease in α-helical content, while a shift to a higher frequency could indicate an increase. This provides a complementary view to CD spectroscopy on the structural changes occurring during the binding event.
Table 4: Illustrative FTIR Data on Protein Secondary Structure
This table shows a hypothetical shift in the Amide I band maximum for RNA polymerase upon rifamycin binding.
| Sample | Amide I Band Peak (cm⁻¹) | Inferred Structural Change |
| RNAP alone | 1654 | Predominantly α-helical |
| RNAP + Rifamycin | 1648 | Increase in random coil/β-sheet |
Principle and Application: NMR spectroscopy is a powerful technique that can provide atomic-level information about the structure and dynamics of molecules in solution. For ligand-protein interactions, techniques like chemical shift perturbation (CSP) are used. By comparing the NMR spectrum of the protein in its free and ligand-bound states, one can identify which amino acid residues are affected by the binding event, effectively mapping the binding site. Other methods, like saturation transfer difference (STD) NMR, can identify which parts of the ligand are in close contact with the protein.
Research Findings: NMR has been used to elucidate the structures of various rifamycin W analogues and Rifamycin B itself. nih.govresearchgate.net For interaction studies, while detailed NMR data on the full RNAP-rifamycin complex is challenging due to the large size of RNAP, the technique is invaluable for studying smaller domains or for validating binding sites identified by other methods like X-ray crystallography. For example, NMR could confirm the specific residues in the RNAP β-subunit that interact with the ansa and naphthyl moieties of the rifamycin scaffold. nih.gov
Table 5: Conceptual NMR Chemical Shift Perturbation Data
This table illustrates how the chemical shifts of specific amino acid residues in the RNAP binding pocket might change upon rifamycin binding.
| Residue Number (β-subunit) | Chemical Shift (Free RNAP, ppm) | Chemical Shift (Bound RNAP, ppm) | Chemical Shift Perturbation (ppm) |
| Val146 | 7.85 | 8.05 | 0.20 |
| Asp516 | 8.12 | 8.30 | 0.18 |
| His526 | 8.50 | 8.95 | 0.45 |
| Ser531 | 7.98 | 8.48 | 0.50 |
Calorimetric Approaches for Binding Thermodynamics
Principle and Application: Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding interaction. cnrs.frcnrs.frcolorado.edu In an ITC experiment, a solution of the ligand (e.g., a rifamycin) is titrated into a solution of the protein (RNAP). The resulting heat changes are measured after each injection. A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), the stoichiometry of binding (n), the enthalpy change (ΔH), and the entropy change (ΔS). cnrs.frnih.gov
Research Findings: ITC is a versatile method for studying RNA and protein interactions. cnrs.frnih.gov Repeating ITC experiments at different temperatures allows for the determination of the heat capacity change (ΔCp) of the interaction, which provides further insight into the nature of the binding forces (e.g., hydrophobic interactions vs. hydrogen bonding). Although specific ITC data for this compound is not available, this technique would be crucial for a full thermodynamic characterization of its binding to RNAP, distinguishing it from other rifamycin derivatives and guiding rational drug design.
Table 6: Representative Thermodynamic Parameters from Isothermal Titration Calorimetry
This table presents a hypothetical thermodynamic profile for the binding of a rifamycin to RNA polymerase at 25°C.
| Parameter | Value | Unit |
| Stoichiometry (n) | 1.05 | |
| Association Constant (K | 3.5 x 10⁸ | M⁻¹ |
| Dissociation Constant (K | 2.86 | nM |
| Enthalpy Change (ΔH) | -15.2 | kcal·mol⁻¹ |
| Entropy Change (ΔS) | -16.4 | cal·mol⁻¹·K⁻¹ |
| Gibbs Free Energy (ΔG) | -10.3 | kcal·mol⁻¹ |
Differential Scanning Calorimetry (DSC) for Thermal Stability and Conformational Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled. In the context of rifamycin-RNAP interactions, DSC can provide valuable information about the thermal stability of the RNAP enzyme and how it is affected by the binding of a rifamycin derivative. The formation of a stable complex between a drug and its target protein often leads to an increase in the thermal stability of the protein. bohrium.com
Table 1: Hypothetical DSC Data for RNAP and RNAP-Rifamycin Complex
| Sample | Melting Temperature (Tm) | Change in Tm (ΔTm) |
|---|---|---|
| RNA Polymerase (apo) | 55°C | - |
| RNA Polymerase + Rifamycin Derivative | 60°C | +5°C |
This table is illustrative and does not represent actual experimental data for this compound.
Light Scattering Techniques for Molecular Size and Aggregation State
Light scattering techniques are non-invasive methods used to determine the size, molecular weight, and aggregation state of macromolecules in solution. These would be highly valuable in studying the formation of the rifamycin-RNAP complex.
Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. From these fluctuations, the diffusion coefficient can be calculated, which in turn provides the hydrodynamic radius (Rh) of the particles. DLS is particularly useful for assessing the homogeneity of protein preparations and for detecting the formation of larger complexes or aggregates. bohrium.com
In the context of rifamycin-RNAP interactions, DLS could be used to determine if the binding of this compound induces a change in the size or aggregation state of the RNAP holoenzyme. An increase in the hydrodynamic radius upon addition of the rifamycin could indicate the formation of a stable complex or potentially drug-induced aggregation.
Static Light Scattering (SLS) measures the time-averaged intensity of scattered light to determine the absolute molecular weight of a macromolecule. mdpi.com Multi-Angle Light Scattering (MALS) is an advanced form of SLS that measures scattered light at multiple angles, allowing for more accurate molecular weight determination and providing information about the molecule's radius of gyration (Rg). mdpi.com
When coupled with a size-separation technique like size-exclusion chromatography (SEC-MALS), it becomes a powerful tool for analyzing the stoichiometry and molecular weight of protein-ligand complexes. For the rifamycin-RNAP system, SEC-MALS could be used to confirm the formation of a 1:1 complex and to accurately measure the molecular weight of the resulting complex, confirming that the binding event does not induce dissociation or aggregation of the RNAP subunits.
While specific DLS, SLS, or MALS data for this compound-RNAP interactions are not available in the reviewed literature, these techniques represent a crucial component of a comprehensive biophysical characterization pipeline.
Advanced Structural Biology Methods for High-Resolution Complex Characterization
To understand the precise molecular interactions between rifamycins and RNAP, high-resolution structural methods are indispensable.
X-ray crystallography has been instrumental in elucidating the structural basis of rifamycin action. By crystallizing the RNAP enzyme in complex with a rifamycin derivative, researchers can determine the three-dimensional structure of the complex at atomic resolution. These structures have revealed that rifamycins bind to a pocket on the β-subunit of bacterial RNAP, deep within the DNA/RNA channel. nih.gov This binding sterically blocks the path of the elongating RNA transcript, preventing the synthesis of RNA molecules longer than 2-3 nucleotides. nih.govnih.gov
Crystal structures of RNAP in complex with various rifamycins, such as Rifampicin, have been determined for different bacterial species, including Escherichia coli and Thermus aquaticus. nih.govnih.gov These studies have provided detailed maps of the hydrogen bonds and hydrophobic interactions that stabilize the drug in its binding pocket. For example, the ansa-naphthalene core of the rifamycin molecule makes extensive contacts with the amino acid residues of the β-subunit. researchgate.net
Table 2: Key Interacting Residues in the Rifampicin-RNAP Binding Pocket (E. coli)
| Rifampicin Moiety | Interacting RNAP β-Subunit Residues |
|---|---|
| Naphthyl group | 146, 511, 513, 529, 531, 533-534, 568, 572 |
| Ansa moiety | 143, 510-512, 514, 516, 525-526, 564, 761 |
Data derived from studies on E. coli RNAP. nih.gov
Cryo-Electron Microscopy (Cryo-EM) is a technique that allows for the high-resolution structure determination of large macromolecular complexes in their near-native state. Cryo-EM has been used to study the structure of the E. coli RNAP holoenzyme in complex with rifamycin. rcsb.org One such study revealed the structure of a rifamycin-bound E. coli RNAP and rrnB P1 promoter complex at a resolution of 3.11 Å. rcsb.org
The total structure weight of this complex was determined to be 500.34 kDa. rcsb.org Cryo-EM is particularly valuable for studying large, flexible complexes that are difficult to crystallize. It provides a complementary approach to X-ray crystallography and can offer insights into the conformational dynamics of the RNAP enzyme upon rifamycin binding.
Mass Spectrometry for Protein-Ligand Complex Characterization
Mass spectrometry (MS) has emerged as a powerful and versatile tool for the characterization of non-covalent protein-ligand complexes, offering significant insights into the nature of these interactions. This technique is particularly valuable in drug discovery and development for understanding how a ligand, such as a rifamycin derivative, binds to its protein target. The application of "soft" ionization techniques, most notably electrospray ionization (ESI), has been pivotal in this field. ESI allows for the transfer of intact, non-covalent complexes from the solution phase into the gas phase for mass analysis, thereby preserving the interactions of interest.
Native mass spectrometry is a specialized application of ESI-MS that aims to maintain the native, folded structure of proteins and their complexes throughout the analytical process. nih.gov This is achieved by utilizing physiological-like buffer systems, such as ammonium (B1175870) acetate (B1210297), and carefully controlling instrumental parameters to minimize complex dissociation. nih.gov The direct detection of a protein-ligand complex provides unequivocal evidence of binding and allows for the determination of the stoichiometry of the interaction by measuring the mass of the intact complex.
One of the key advantages of using mass spectrometry is its ability to probe these interactions in complex biological matrices. nih.gov For instance, researchers have successfully used native MS to identify known ligand-protein interactions within a mixture of multiple proteins and even in cell lysates, demonstrating its potential for target identification in more physiologically relevant environments. nih.gov The success of detecting a protein-ligand complex in such complex mixtures often depends on the affinity of the interaction and the concentration of the ligand. nih.gov
Tandem mass spectrometry (MS/MS) further extends the capabilities of this approach. By isolating a specific protein-ligand complex ion and subjecting it to collisional activation, it is possible to induce dissociation. The resulting fragment ions can provide information about the binding interface and the relative stability of the complex. wustl.edu For example, studies on the gramicidin (B1672133) dimer, a peptide that forms a channel for ion transport, used tandem MS to show that the stability of the dimer in the gas phase was dependent on the size of the bound metal ion, providing clues about the binding location within the complex. wustl.edu
The characterization of rifamycin compounds themselves by mass spectrometry has been well-established. Techniques like electrospray mass spectrometry and HPLC-thermospray mass spectrometry have been successfully used to analyze rifampicin, rifamycin SV, and rifamycin B, typically observing the protonated molecular ions ([MH]+) or sodium adducts ([MNa]+). nih.gov Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are routinely employed for the sensitive quantification of rifamycins, like rifampicin, in biological fluids such as plasma and cerebrospinal fluid. acs.orgnih.gov These methods often utilize multiple reaction monitoring (MRM) for high specificity and sensitivity. nih.gov
Interactive Data Table: Mass Spectrometry Parameters for Rifamycin Analysis
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Rifampicin | Positive ESI | 823.5 | 791.4 | acs.org |
| Rifampicin IS | Positive ESI | 831.5 | 799.5 | acs.org |
Interactive Data Table: General Workflow for Protein-Ligand Complex Analysis by MS
| Step | Description | Key Considerations | Potential Outcome |
| 1. Sample Preparation | Incubation of the target protein with the ligand (e.g., this compound) in a suitable buffer (e.g., ammonium acetate). | Buffer composition and pH should be optimized to maintain protein structure and ligand binding. | Formation of the non-covalent protein-ligand complex in solution. |
| 2. Native ESI-MS | Introduction of the sample into the mass spectrometer using electrospray ionization under non-denaturing conditions. | Gentle source conditions (e.g., low cone voltage) are crucial to prevent in-source dissociation of the complex. | Detection of the intact protein-ligand complex, providing mass information and confirming binding. |
| 3. Stoichiometry Determination | Analysis of the mass-to-charge ratio of the detected ions to determine the mass of the complex and, by extension, the ratio of protein to ligand molecules. | Accurate mass measurement is essential. The presence of multiple charge states can aid in mass determination. | Elucidation of the binding stoichiometry (e.g., 1:1, 1:2). |
| 4. Tandem MS (MS/MS) | Isolation of the protein-ligand complex ion and fragmentation through collision-induced dissociation (CID). | The collision energy needs to be carefully tuned to achieve informative fragmentation without complete obliteration of the complex. | Information on the relative binding affinity and the components of the complex (protein and ligand). |
Computational Approaches in Rifamycin B Diethylpropylhydrazide Research
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is instrumental in elucidating the binding mode of Rifamycin (B1679328) B diethylpropylhydrazide to its primary target, the bacterial DNA-dependent RNA polymerase (RNAP).
Prediction of Binding Modes and Affinities
Docking simulations can predict the specific interactions between Rifamycin B diethylpropylhydrazide and the amino acid residues within the RNAP binding pocket. These simulations help in understanding how the diethylpropylhydrazide moiety at the C-3 position of the rifamycin core influences the binding affinity and specificity. Studies on related rifamycin congeners with various hydrazone substituents have shown that the nature of this side chain is critical for potent antibacterial activity. nih.gov The binding mode of these analogs often involves hydrogen bonds and hydrophobic interactions with key residues of the RNAP β-subunit. nih.gov For instance, the ansa-naphthalene core of rifamycins (B7979662) is known to interact with a specific set of amino acids in the RNAP, and modifications at the C-3 position can modulate these interactions. nih.gov
| Interaction Type |
This table represents potential interactions based on studies of related rifamycin compounds and the general architecture of the RNAP binding pocket.
Virtual High-Throughput Screening for Novel Analogues
Virtual high-throughput screening (vHTS) utilizes computational methods to screen large libraries of chemical compounds to identify those that are most likely to bind to a drug target. In the context of this compound, vHTS can be employed to discover novel analogues with improved properties, such as enhanced activity against resistant bacterial strains or a better safety profile. The process typically involves creating a 3D model of the target (RNAP) and then using docking algorithms to predict the binding affinity of each compound in a virtual library. This approach allows for the rapid and cost-effective identification of promising lead candidates for further experimental validation. Methodologies for vHTS often combine descriptor-based similarity searches with docking simulations to refine the selection of potential hits. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. This is crucial for understanding the stability of the binding and the conformational changes that may occur upon ligand binding.
Exploration of Binding Pathway Dynamics and Residence Times
Understanding the kinetics of drug binding, including the association and dissociation rates (residence time), is critical for predicting in vivo efficacy. MD simulation techniques, such as steered MD or umbrella sampling, can be used to explore the binding and unbinding pathways of this compound from the RNAP binding pocket. A longer residence time is often associated with a more sustained pharmacological effect. These simulations can identify key energetic barriers and intermediate states along the binding pathway, providing valuable information for the design of analogues with optimized kinetic properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR studies have been successfully applied to rifamycin B amides and hydrazides to predict their acute toxicity. nih.gov These studies have shown a parabolic dependence of toxicity on the partition coefficient (a measure of lipophilicity). nih.gov By developing QSAR models, it is possible to predict the biological activity of novel, untested this compound analogues based solely on their chemical structure. These models typically use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to quantify the structural features of the molecules. A study on rifamycin B amides and hydrazides utilized the substituent entropy constant to develop QSAR models for their pharmacological activity. nih.gov
| Descriptor Type |
This table lists common descriptor types used in QSAR modeling.
By leveraging these computational approaches, researchers can gain a deeper understanding of the molecular basis of action of this compound and rationally design new derivatives with enhanced therapeutic potential.
Systems Biology Applications in Antimicrobial Research
Systems biology represents a holistic approach to understanding the complex interactions within a biological system. Rather than focusing on individual components, it seeks to unravel the emergent properties of the entire system, such as a bacterium's response to an antibiotic. For a compound like this compound, systems biology can offer a comprehensive view of its impact on a pathogen's cellular networks. While direct research on the systems biology of this compound is not extensively documented, the principles and findings from studies on other rifamycins and antimicrobials provide a clear framework for its potential investigation. mdpi.comuni-wuerzburg.de
A key application of systems biology in antimicrobial research is understanding the metabolic response of bacteria to antibiotic pressure. mdpi.com Pathogens can adapt to antimicrobial stress by reorganizing their metabolic pathways, a phenomenon known as metabolic rewiring. mdpi.com This adaptation can lead to antibiotic tolerance and persistence, which are often precursors to the development of stable genetic resistance. mdpi.com For instance, studies have shown that exposure to antibiotics can lead to the suppression of the tricarboxylic acid (TCA) cycle and a shift towards alternative pathways like the glyoxylate (B1226380) shunt or fermentation. mdpi.com Investigating how this compound influences the metabolic networks of target bacteria could reveal novel mechanisms of action and potential metabolic vulnerabilities that could be exploited for combination therapies.
Network pharmacology, a key area within systems biology, can be used to identify the multiple targets of a drug and understand its effects on the broader biological network. frontiersin.orgnih.gov This approach moves beyond the "one drug, one target" paradigm and acknowledges that many drugs interact with multiple proteins. frontiersin.org For this compound, network pharmacology could be employed to predict its potential binding targets in a pathogen beyond its primary target, the DNA-dependent RNA polymerase, which is the known target of rifamycins. tandfonline.comresearchgate.netyoutube.com This could help to explain its full spectrum of activity and identify potential off-target effects.
Furthermore, systems biology approaches are crucial for elucidating mechanisms of antibiotic resistance. By integrating genomic, proteomic, and metabolomic data, researchers can build comprehensive models of how bacteria evolve resistance. nih.govfrontiersin.org For example, mutations in the rpoB gene are a well-established mechanism of resistance to rifamycins. tandfonline.comresearchgate.netnih.gov A systems-level analysis could reveal how these mutations affect the global physiology of the bacterium, potentially uncovering fitness costs or compensatory mutations that could be targeted to overcome resistance. tandfonline.com While specific data for this compound is not available, the methodologies used to study rifampicin (B610482) resistance in Mycobacterium tuberculosis serve as a blueprint for such investigations. tandfonline.comnih.gov
The table below illustrates the potential application of systems biology approaches to the study of this compound, based on established methodologies in antimicrobial research.
| Systems Biology Approach | Potential Application to this compound Research | Expected Outcomes | Illustrative Research Findings from Related Compounds |
| Metabolomics | Analysis of changes in the intracellular and extracellular metabolite profiles of bacteria upon exposure to the compound. | Identification of perturbed metabolic pathways and metabolic biomarkers of drug efficacy or resistance. | Studies on other antibiotics have shown downregulation of the TCA cycle and upregulation of fermentation pathways in response to drug stress. mdpi.com |
| Proteomics | Quantitative analysis of the bacterial proteome in response to treatment with this compound. | Identification of proteins and pathways that are up- or down-regulated, providing insights into the cellular response and potential secondary targets. | Proteomic profiling of drug-resistant bacteria has revealed alterations in metabolic pathways and stress response proteins. frontiersin.org |
| Network Pharmacology | In silico prediction and experimental validation of the interaction network of this compound with bacterial proteins. | A comprehensive map of the drug's potential targets and its influence on cellular signaling and metabolic networks. | Network pharmacology has been used to identify novel targets for existing drugs, suggesting repurposing opportunities. frontiersin.org |
| Transcriptomics (RNA-seq) | Genome-wide analysis of gene expression changes in bacteria exposed to the compound. | Understanding the transcriptional regulatory networks that respond to the drug and identifying genes involved in its mechanism of action and resistance. | RNA-seq has been instrumental in defining the changes in the transcriptome of Mycobacterium tuberculosis in response to rifampicin. nih.gov |
By applying these systems biology approaches, a deeper understanding of the multifaceted interactions between this compound and pathogenic bacteria can be achieved. This knowledge is instrumental in optimizing the use of existing antimicrobials and in the rational design of new therapeutic strategies to combat the growing threat of antibiotic resistance.
Role of Rifamycin B Diethylpropylhydrazide As a Biochemical Probe and in Antimicrobial Discovery
Utilization as a Research Tool for Probing Bacterial RNA Polymerase Function and Inhibition
The primary mechanism of action for rifamycin (B1679328) antibiotics is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for gene transcription. nih.govnih.gov These antibiotics bind to the β-subunit of the RNAP, physically blocking the path of the elongating RNA transcript once it reaches a length of two to three nucleotides. nih.gov This steric hindrance prevents further mRNA synthesis, ultimately leading to bacterial cell death. biorxiv.org The binding site is located deep within the DNA/RNA channel, over 12 Å away from the enzyme's active site, highlighting an allosteric inhibition mechanism. nih.gov
Synthetic derivatives like Rifamycin B diethylpropylhydrazide are invaluable as biochemical probes to investigate the intricacies of this interaction. By modifying specific functional groups on the parent rifamycin molecule, researchers can:
Map the Binding Pocket: Systematically altering the side chains of the rifamycin core and assessing the impact on RNAP binding affinity helps to define the precise architecture of the binding site.
Understand Resistance Mechanisms: A primary mode of clinical resistance to rifamycins (B7979662) involves mutations in the rpoB gene, which codes for the RNAP β-subunit. biorxiv.org Studying how these mutations affect the binding of various derivatives provides insight into the structural basis of resistance and can guide the design of new compounds that are less susceptible to these changes.
Explore Enzyme Dynamics: The binding of a rifamycin derivative can induce conformational changes in the RNAP. Probes can be designed with reporter groups (e.g., fluorescent or photo-crosslinking moieties) to study these dynamic changes and better understand the process of transcription initiation and inhibition. biorxiv.org
The development of such probes is essential for dissecting the molecular pharmacology of the rifamycin class and for the rational design of next-generation inhibitors that can overcome existing resistance. rsc.org
High-Throughput Screening (HTS) Methodologies for the Discovery of Novel Rifamycin Analogues
The urgent need for new antibiotics to combat multidrug-resistant (MDR) bacteria has driven the development of sophisticated high-throughput screening (HTS) methods. nih.govyoutube.com These automated platforms allow for the rapid testing of vast libraries of chemical compounds, including novel rifamycin analogues, to identify promising new drug candidates. youtube.com
Several HTS strategies are employed in the discovery of rifamycin analogues:
Whole-Cell Screening: This is the most direct approach, where large compound libraries are tested for their ability to inhibit the growth of pathogenic bacteria in multi-well plates. Reporter-based assays, using bacteria engineered to express fluorescent or bioluminescent proteins, are particularly effective. frontiersin.org A decrease in the reporter signal indicates that a compound has successfully entered the cell and interfered with a vital process. This method was used to screen a library of 150,000 compounds against a rifamycin-resistant strain of Escherichia coli, leading to the identification of 10 compounds that inhibited both wild-type and resistant RNAP. nih.gov
Target-Based Screening: These assays focus specifically on the molecular target, in this case, the bacterial RNAP. An in vitro transcription assay can be designed where the production of an RNA molecule is linked to a detectable signal, such as the fluorescence of malachite green binding to an RNA aptamer. nih.gov This allows for the direct identification of compounds that inhibit the enzyme's function, regardless of their ability to penetrate a bacterial cell wall. This is particularly useful for identifying potent inhibitors from derivatives like those of Rifamycin B, which may have poor cell permeability but strong target activity. nih.gov
Combinatorial Biosynthesis: Genetic manipulation of the rifamycin biosynthetic gene cluster in producer strains like Amycolatopsis mediterranei can generate novel rifamycin structures. frontiersin.org The resulting derivatives can then be subjected to HTS to evaluate their antibacterial properties, providing a powerful link between genetic engineering and drug discovery.
These HTS methodologies accelerate the discovery process, enabling the efficient evaluation of thousands of rifamycin derivatives to find candidates with improved activity, especially against resistant strains.
Strategies for Combating Bacterial Biofilms Using Rifamycin Derivatives
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix. cancer.gov This matrix acts as a physical barrier, protecting the embedded bacteria from host immune responses and antimicrobial agents. Bacteria within a biofilm can be up to 800 times more resistant to antibiotics than their free-floating (planktonic) counterparts. frontiersin.org Biofilms are a major cause of persistent and chronic infections, particularly those related to medical implants. nih.gov
Rifamycin derivatives have shown significant promise as anti-biofilm agents. nih.govnih.gov Unlike many other antibiotics, they are effective against the slow-growing or non-replicating bacteria often found within the deep layers of a biofilm. nih.gov Research has demonstrated the efficacy of several rifamycins against biofilms of clinically important pathogens like Staphylococcus aureus.
A study evaluating various rifamycin derivatives against established S. aureus biofilms yielded the following results:
| Rifamycin Derivative | Concentration Range for Biofilm Eradication (µg/mL) | Log Reduction in Bacteria | Efficacy against Intracellular S. aureus (at 32 µg/mL) |
|---|---|---|---|
| Rifampin | 1 - 8 | 5 to 9 | Significant Reduction |
| Other Rifamycin Derivatives | 1 - 8 | 5 to 9 | Significant Reduction |
This table summarizes findings showing that rifamycin derivatives can nearly eradicate established biofilms and reduce intracellular bacteria, a common source of recurrent infections. nih.govnih.gov
Strategies for using these derivatives include:
Combination Therapy: Using rifamycins alongside other agents that can disrupt the biofilm matrix, such as enzymes or chelating agents, can enhance antibiotic penetration and efficacy. frontiersin.org
Local Delivery: For infections associated with medical devices, incorporating rifamycins into materials like polymethylmethacrylate (PMMA) bone cement allows for high, sustained local concentrations of the drug at the infection site, which is crucial for eradicating a biofilm. nih.govnih.gov
The proven activity of rifamycins against bacteria in biofilms makes their derivatives key candidates for developing treatments for persistent and hard-to-treat infections. nih.gov
Design and Development of Hybrid Antibiotics Incorporating Rifamycin Pharmacophores
The development of hybrid antibiotics is an innovative strategy to combat antimicrobial resistance. This approach involves covalently linking two different antibiotic pharmacophores (the active parts of the molecules) into a single chemical entity. mdpi.com The goal is to create a molecule with a dual mechanism of action, enhanced potency, and a reduced likelihood of resistance development. mdpi.comnih.gov
The rifamycin scaffold is an excellent component for hybrid drug design due to its potent activity and well-defined target. nih.gov By attaching another antibacterial agent, the resulting hybrid can potentially:
Act on two different bacterial targets simultaneously.
Overcome resistance mechanisms that affect only one of the parent drugs.
Improve the pharmacokinetic properties of one or both components.
A notable example is the development of rifamycin-fluoroquinolone and rifamycin-nitroimidazole hybrids:
| Hybrid Compound | Component Pharmacophores | Key Advantage | Development Status |
|---|---|---|---|
| TNP-2092 | Rifamycin + Quinolone | Overcomes quinolone resistance mediated by efflux pumps. nih.gov | Passed Phase II clinical trials for skin infections. nih.gov |
| TNP-2198 | Rifabutin + Metronidazole (B1676534) (Nitroimidazole) | Dual-action against RNAP and bacterial DNA; designed to overcome rifamycin resistance. nih.gov | Preclinical development. nih.gov |
This table presents examples of hybrid antibiotics that leverage the rifamycin pharmacophore to create dual-action agents aimed at overcoming resistance. nih.gov
The design of these molecules is highly rational. For instance, in the rifamycin-nitroimidazole hybrid TNP-2198, crystallographic studies show that the rifamycin portion binds to its usual site on the RNAP, while the tethered metronidazole portion simultaneously interacts with the DNA template strand in the enzyme's active site, providing a synergistic inhibitory effect. nih.gov This multi-target approach represents a promising frontier in the fight against multidrug-resistant pathogens.
Q & A
Q. What is the molecular mechanism of Rifamycin B diethylpropylhydrazide against bacterial RNA polymerase?
this compound inhibits bacterial DNA-dependent RNA polymerase by binding to the β-subunit, preventing transcription initiation. This selective inhibition disrupts prokaryotic transcription without affecting eukaryotic RNA polymerases, making it a potent antibacterial agent. Researchers should validate this mechanism using in vitro transcription assays with purified RNA polymerase from target pathogens (e.g., Mycobacterium tuberculosis) and compare inhibition kinetics to other rifamycins like rifampicin .
Q. What experimental protocols are recommended for synthesizing this compound in laboratory settings?
Synthesis typically involves fermentation of Amycolatopsis mediterranei mutant strains (e.g., ATCC 21789) under controlled conditions. Key parameters include:
- Culture medium : Sodium diethyl barbiturate (0.1–0.2% w/v) to enhance yield .
- pH control : Maintain pH 6.8–7.2 during fermentation to optimize production .
- Post-fermentation processing : Use solvent extraction (e.g., ethyl acetate) followed by chromatographic purification (e.g., HPLC with C18 columns) . Reproducibility requires strict adherence to strain-specific protocols and validation via LC-MS for purity (>95%) .
Q. How should researchers design experiments to assess antimicrobial activity?
Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Key steps:
- Bacterial strains : Include reference strains (e.g., M. tuberculosis H37Rv) and clinical isolates with known resistance profiles.
- Controls : Compare with rifampicin and rifabutin to benchmark potency .
- Data interpretation : Report MIC90 values and analyze discrepancies using statistical tools like ANOVA with post-hoc Tukey tests .
Advanced Research Questions
Q. How can conflicting MIC data for this compound across studies be resolved?
Discrepancies often arise from variations in bacterial strain genetics, culture conditions, or assay protocols. Mitigation strategies:
- Standardize growth media : Use Middlebrook 7H9 for mycobacteria to ensure consistency .
- Control redox conditions : Rifamycin activity is pH-dependent; pre-incubate compounds in assay buffers to stabilize redox states .
- Cross-validate results : Replicate experiments in independent labs and publish raw data for transparency .
Q. What strategies improve this compound yield in fermentation processes?
Yield optimization requires metabolic engineering and process adjustments:
- Genetic modification : Overexpress rif cluster genes (e.g., rifA–rifK) in A. mediterranei to enhance precursor flux .
- Fed-batch fermentation : Supplement with glycerol (10 g/L) and ammonium sulfate (5 g/L) during late-log phase to prolong production .
- Scale-up considerations : Monitor dissolved oxygen (>30% saturation) and shear stress in bioreactors to prevent mycelial damage .
Q. How does this compound compare to newer rifamycin derivatives under acidic pH conditions?
Comparative studies show pH-dependent efficacy due to structural stability differences:
- Rifamycin S/VS : Convert to active forms at neutral pH but degrade in acidic environments (e.g., gastric fluid) .
- Diethylpropylhydrazide derivative : Enhanced stability at pH 5.0–6.0, making it suitable for oral formulations targeting gastrointestinal pathogens. Methodology : Use in vitro kinetic solubility assays and in vivo murine models with pH-modulated infection sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
